molecular formula C12H11NO2 B1619287 1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione CAS No. 42867-34-5

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

Cat. No. B1619287
CAS RN: 42867-34-5
M. Wt: 201.22 g/mol
InChI Key: PKRXXDLNTFLPRG-UHFFFAOYSA-N
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Description

The compound “1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available on this specific compound. It is a derivative of pyrrole, which is a five-membered aromatic heterocycle, like benzene and imidazole .

Scientific Research Applications

Organic Synthesis

This compound is utilized in the field of organic synthesis, particularly in the construction of spirocyclic and heterocyclic compounds. The presence of the pyrrole-2,5-dione moiety allows for various chemical transformations, making it a versatile intermediate for synthesizing complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, “1-(4-methylbenzyl)-1H-pyrrole-2,5-dione” serves as a precursor in the synthesis of potential therapeutic agents. Its structure is amenable to modifications that can lead to the development of new drugs with antiemetic properties or as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12(13)15/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRXXDLNTFLPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307026
Record name 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-methylphenyl)methyl)-1H-pyrrole-2,5-dione

CAS RN

42867-34-5
Record name 42867-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186043
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Methylphenyl)methyl]-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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